

experimental protocols using 1-(2,3-Dimethylphenyl)piperazine

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Compound of Interest

Compound Name: 1-(2,3-Dimethylphenyl)piperazine

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An Application Guide to the Experimental Use of **1-(2,3-Dimethylphenyl)piperazine**

Abstract

This technical guide provides a comprehensive overview of the experimental applications of **1-(2,3-Dimethylphenyl)piperazine** (DMPH), a notable member of the arylpiperazine class of compounds. Arylpiperazines are integral scaffolds in medicinal chemistry, recognized for their diverse biological activities, particularly within the central nervous system (CNS).^{[1][2]} This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data interpretation guidelines. We will explore DMPH's role as a modulator of serotonergic and dopaminergic pathways, providing step-by-step methodologies for receptor binding and functional cell-based assays.^[3] The protocols are structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible results.

Introduction to 1-(2,3-Dimethylphenyl)piperazine

1-(2,3-Dimethylphenyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.^[1] This core structure is a common feature in many approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability.^[4] The addition of an aryl group (in this case, a 2,3-dimethylphenyl moiety) classifies DMPH as an arylpiperazine, a chemical class renowned for its interaction with neurotransmitter receptors.^{[5][6]}

Research indicates that DMPH exhibits biological activity primarily through the modulation of serotonin (5-HT) and dopamine receptor systems.^[3] While its specific pharmacological profile is still under investigation, it is suggested to act as a low-efficacy partial agonist at certain serotonin receptors and possesses dopamine-releasing capabilities.^[3] Its structural similarity to multimodal serotonergic agents like Vortioxetine suggests its potential as a valuable tool for neuroscience research and as a scaffold for the development of novel therapeutics for mood and anxiety disorders.^[7]

Chemical and Physical Properties

A clear understanding of the compound's physical properties is essential for accurate preparation of stock solutions and experimental handling.

Property	Value	Reference
CAS Number	1013-22-5	[8][9]
Molecular Formula	C ₁₂ H ₁₈ N ₂	[8]
Molecular Weight	190.29 g/mol	[8]
Appearance	Light yellow viscous liquid	[10]
Boiling Point	110-113 °C @ 1 Torr	[8]
Density	1.031 g/cm ³	[8]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Methanol	[3]

Proposed Mechanism of Action: Neuromodulation

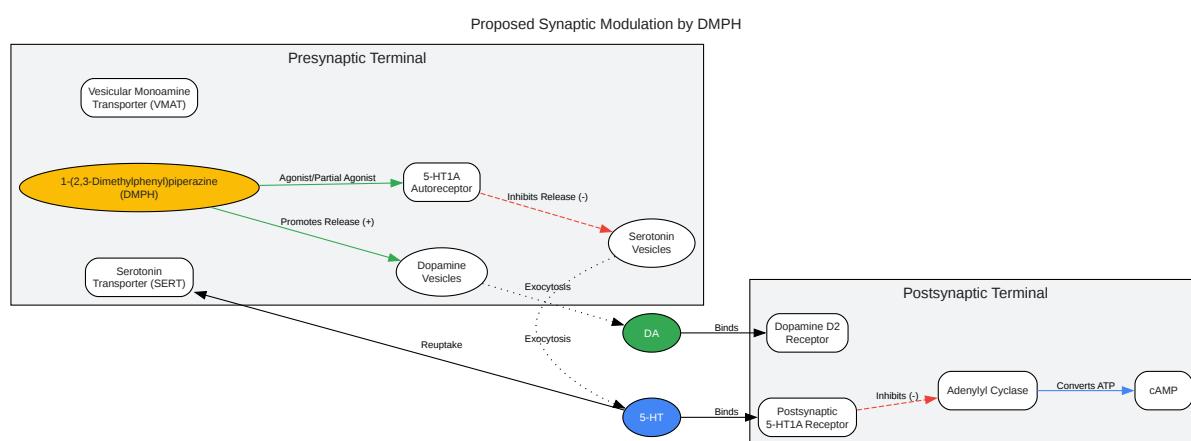
The primary pharmacological interest in DMPH lies in its ability to modulate key neurotransmitter systems implicated in psychiatric disorders. The arylpiperazine moiety is a well-established pharmacophore for serotonin receptors.^[6] DMPH is known to interact with both serotonergic and dopaminergic pathways.^[3]

Serotonergic Activity: Many arylpiperazines act as direct serotonin receptor agonists.^[6] It is hypothesized that DMPH may function as a partial agonist at inhibitory autoreceptors like 5-

HT_{1A}. Agonism at these receptors typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and a reduction in serotonin turnover.[11]

Dopaminergic Activity: DMPH also demonstrates dopamine-releasing activity, albeit with a lower potency compared to its serotonergic effects (EC₅₀ of 1207 nM).[3] This suggests a multimodal profile where it can influence multiple neurotransmitter systems simultaneously.

Below is a diagram illustrating the proposed modulatory effect of DMPH at a synapse.



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Caption: Proposed multimodal action of DMPH at a neuron terminal.

Safety and Handling

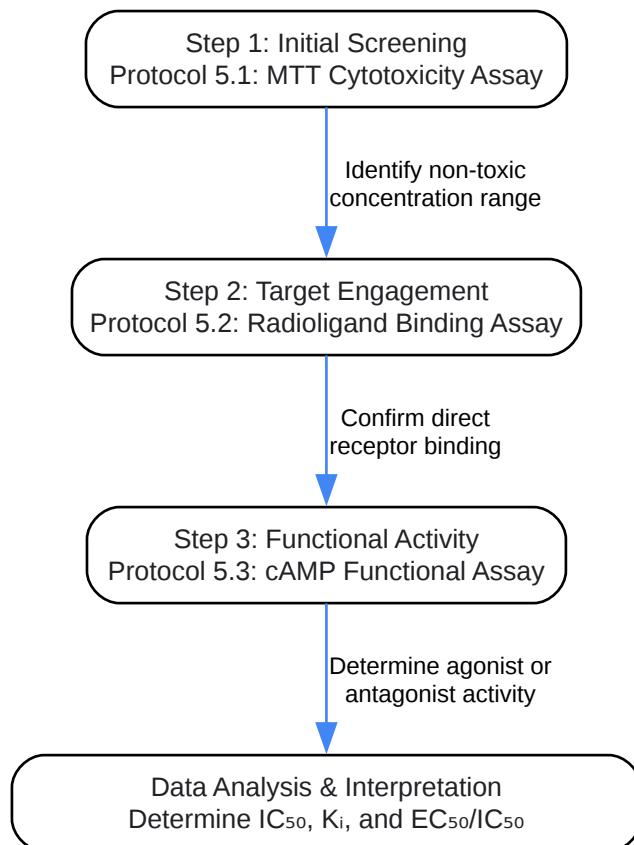
Proper laboratory safety protocols are mandatory when handling DMPH.

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[12][13]
- Exposure Routes: DMPH is known to cause skin and serious eye irritation and may cause respiratory irritation.[8][10] Avoid all contact with skin, eyes, and clothing.[12]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[10]
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]
 - Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]
 - Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting.[14]
- Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[13]

Experimental Workflow and Protocols

A logical progression of experiments is crucial for characterizing a novel compound. The following workflow is recommended to move from general toxicity screening to specific target engagement and functional activity.

Characterization Workflow for DMPH

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Caption: Recommended experimental workflow for characterizing DMPH.

Protocol 5.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay assesses a compound's effect on cell metabolic activity, serving as an indicator of cell viability and cytotoxicity.^[15] It is a critical first step to determine the appropriate concentration range for subsequent, more specific assays.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DMPH on a relevant cell line (e.g., HEK293, SH-SY5Y).
- Materials:
 - HEK293 cells (or other suitable cell line)

- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **1-(2,3-Dimethylphenyl)piperazine (DMPH)**
- Dimethyl sulfoxide (DMSO, sterile)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Plate reader (570 nm absorbance)
- Procedure:
 - Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
 - Compound Preparation: Prepare a 10 mM stock solution of DMPH in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 100 nM to 100 μ M. Ensure the final DMSO concentration in all wells is \leq 0.5%.
 - Cell Treatment: Carefully remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of DMPH.
 - Rationale: This step initiates the exposure of the cells to the test compound. A range of concentrations is essential to generate a dose-response curve.
 - Controls:
 - Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This control represents 100% cell viability.
 - Untreated Control: Cells in medium only.

- Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.
- Rationale: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan is proportional to the number of viable cells.
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at room temperature in the dark.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle) * 100.
 - Plot the percentage of viability against the logarithm of the DMPH concentration.
 - Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol 5.2: Radioligand Binding Assay for Serotonin 5-HT_{1A} Receptor

This protocol determines the binding affinity (K_i) of DMPH for a specific target, in this case, the human 5-HT_{1A} receptor. It is a fundamental assay in pharmacology to quantify direct interactions between a compound and its receptor.[16]

- Objective: To determine the inhibitory constant (K_i) of DMPH at the human 5-HT_{1A} receptor.
- Materials:

- Cell membranes from HEK293 cells stably expressing the human 5-HT_{1A} receptor.
- [³H]-8-OH-DPAT (radioligand with high affinity for 5-HT_{1A}).
- Serotonin (for determining non-specific binding).
- **1-(2,3-Dimethylphenyl)piperazine** (DMPH).
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and liquid scintillation counter.

- Procedure:
 - Compound Dilution: Prepare serial dilutions of DMPH in the binding buffer.
 - Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of binding buffer.
 - Non-Specific Binding (NSB): 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of 10 µM Serotonin.
 - Rationale: A high concentration of an unlabeled ligand (serotonin) is used to saturate the target receptors, ensuring that any remaining radioligand binding is non-specific (e.g., to the filter or plate). NSB must be subtracted from all other measurements.
 - Compound Competition: 50 µL of [³H]-8-OH-DPAT + 50 µL of membrane preparation + 50 µL of DMPH at various concentrations.
- Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

- Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
 - Rationale: Rapid filtration and washing are critical to separate bound from unbound radioligand without disturbing the binding equilibrium.
- Radioactivity Measurement: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

- Data Analysis:
 - Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
 - Calculate the percentage of inhibition for each DMPH concentration: % Inhibition = 100 - $[(\text{CPM}_{\text{compound}} - \text{CPM}_{\text{NSB}}) / (\text{CPM}_{\text{Total}} - \text{CPM}_{\text{NSB}})] * 100$.
 - Plot % Inhibition against the log concentration of DMPH and use non-linear regression to determine the IC_{50} value.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its dissociation constant.

Compound	Target Receptor	Radioactive Ligand	K_i (nM)
DMPH (Hypothetical)	5-HT _{1A}	[³ H]-8-OH-DPAT	Value to be determined
Risperidone	5-HT _{1A}	-	4.1[15]
Aripiprazole	5-HT _{1A}	-	1.2[15]

Protocol 5.3: cAMP Functional Assay for 5-HT_{1A} Receptor Activity

This assay measures the functional consequence of receptor binding. The 5-HT_{1A} receptor is a G_i-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay can determine if DMPH acts as an agonist or antagonist.

- Objective: To characterize DMPH as an agonist or antagonist at the 5-HT_{1A} receptor by measuring its effect on forskolin-stimulated cAMP production.
- Materials:
 - CHO or HEK293 cells stably expressing the human 5-HT_{1A} receptor.
 - Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
 - Forskolin (an adenylyl cyclase activator).
 - IBMX (a phosphodiesterase inhibitor).
 - Serotonin (full agonist control).
 - WAY-100635 (antagonist control).
 - cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
- Procedure:
 - Cell Preparation: Culture cells to confluence and seed into a 96-well plate. Allow them to adhere overnight.
 - Agonist Mode:
 - Treat cells with varying concentrations of DMPH (or serotonin as a control) in assay buffer containing IBMX.
 - Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

- Rationale: Forskolin elevates cAMP levels. An agonist at the G_i-coupled 5-HT_{1A} receptor will inhibit this stimulation, causing a dose-dependent decrease in cAMP.
 - Antagonist Mode:
 - Pre-incubate cells with varying concentrations of DMPH.
 - Add a fixed concentration of serotonin (at its EC₈₀) along with forskolin to all wells.
 - Rationale: If DMPH is an antagonist, it will block the inhibitory effect of the serotonin agonist, leading to a restoration of cAMP levels in a dose-dependent manner.
 - Incubation: Incubate the plate for 30 minutes at room temperature.
 - Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
- Data Analysis:
 - Agonist Mode: Plot the cAMP signal against the log concentration of DMPH. A downward curve indicates agonism. Calculate the EC₅₀ value from the dose-response curve.
 - Antagonist Mode: Plot the cAMP signal against the log concentration of DMPH. An upward curve indicates antagonism. Calculate the IC₅₀ value.

Conclusion

1-(2,3-Dimethylphenyl)piperazine is a versatile research compound with significant potential for investigating the complexities of the central nervous system. Its multimodal action on key neurotransmitter systems makes it a valuable tool for neuropharmacology. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the cytotoxicity, target binding affinity, and functional activity of DMPH and related arylpiperazine derivatives. Adherence to these detailed methodologies will enable the generation of high-quality, reproducible data, contributing to the broader understanding of CNS drug action and the development of next-generation therapeutics.

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